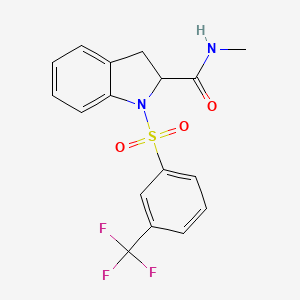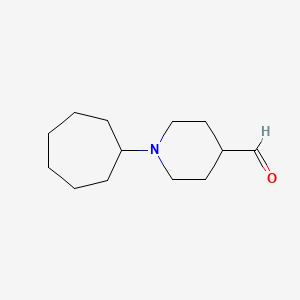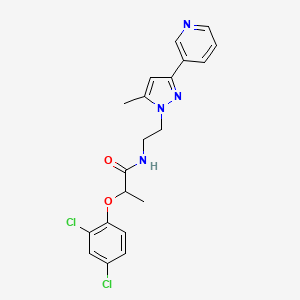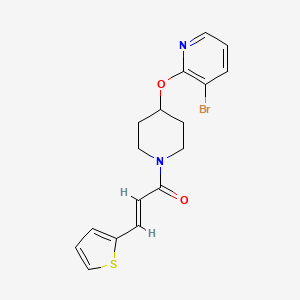
N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indoline core, followed by the introduction of the various functional groups. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indoline core, with the various functional groups attached at specific positions. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the chemical behavior of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the trifluoromethyl group is known to enhance the electrophilicity of adjacent carbons, making them more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .科学研究应用
Antiviral Agents
Compounds derived from the core structure of N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide have shown promising results as broad-spectrum antiviral agents . These derivatives have been tested against various viruses, including influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). Some compounds exhibited high antiviral activity with low IC50 values, indicating their potential as effective antiviral drugs .
HIV Reverse Transcriptase Inhibitors
Isatin derivatives, which share a similar structural motif with N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide, have been identified as inhibitors of HIV reverse transcriptase. These compounds have demonstrated significant inhibitory activity, with IC50 values in the micromolar range, suggesting their utility in HIV treatment strategies .
Cancer Therapeutics
Indole derivatives, which include the N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide scaffold, are being explored for their anticancer properties. These compounds are investigated for their ability to treat various cancer cells, leveraging their role in cell biology and potential to disrupt cancer cell proliferation .
Microbial Infections
The indole core present in N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide is also being studied for its antimicrobial properties. Research indicates that indole derivatives can be effective against a range of microbial infections, offering a new avenue for the development of antibiotics .
Neurological Disorders
Research into indole derivatives has shown potential applications in treating neurological disorders. The structural features of compounds like N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide may contribute to the development of treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
Organic Synthesis
N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide and its derivatives serve as key intermediates in organic synthesis. They are used in the synthesis of complex molecules, including natural products and pharmaceuticals, due to their versatile reactivity and ability to undergo various chemical transformations .
Electron-Withdrawing Dopants
Compounds with the trifluoromethyl group, similar to N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide, act as strong electron-withdrawing p-type dopants. They are particularly useful in enhancing the properties of carbon nanotubes, which have applications in electronics and materials science .
Enantioselective Synthesis
The trifluoromethyl group in compounds like N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide is leveraged in enantioselective synthesis. This is crucial for creating chiral molecules with specific configurations, which is important in the pharmaceutical industry for producing drugs with desired biological activities .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c1-21-16(23)15-9-11-5-2-3-8-14(11)22(15)26(24,25)13-7-4-6-12(10-13)17(18,19)20/h2-8,10,15H,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNGBXSYXKYBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2855931.png)





![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2855945.png)

![2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide](/img/structure/B2855947.png)

![N-tert-butyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2855952.png)
